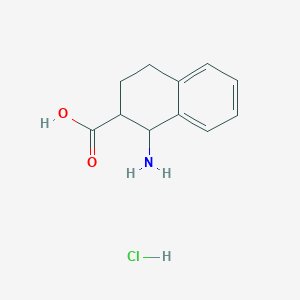
Shyobunone isomer 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It has the molecular formula C15H24O and a molecular weight of 220.3505 g/mol . Shyobunone isomer 1 is one of several stereoisomers of shyobunone, which are known for their distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of shyobunone isomer 1 involves the cyclization of specific precursors under controlled conditions. One common method includes the use of MeONa-MeOH (sodium methoxide in methanol) under reflux for 7-9 hours . This reaction results in a mixture of six possible isomers, including this compound, in varying ratios.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of essential oil from the rhizomes of Acorus calamus. The essential oil is then subjected to fractional distillation and chromatographic techniques to isolate this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Shyobunone isomer 1 undergoes several types of chemical reactions, including:
Oxidation: Shyobunone can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert shyobunone into its corresponding alcohols.
Substitution: Shyobunone can undergo substitution reactions, particularly at the vinyl and isopropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine and chlorine are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of shyobunone, each with unique chemical properties .
Wissenschaftliche Forschungsanwendungen
Shyobunone isomer 1 has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of shyobunone isomer 1 involves its interaction with the nervous system of insects, leading to neurotoxicity. It disrupts the normal functioning of neurotransmitters, causing paralysis and death in pests . The exact molecular targets and pathways are still under investigation, but it is believed to affect ion channels and neurotransmitter receptors.
Vergleich Mit ähnlichen Verbindungen
Shyobunone isomer 1 can be compared with other similar compounds, such as:
Isoshyobunone: Another isomer with similar molecular formula but different structural arrangement.
6-Epishyobunone: A stereoisomer with distinct chemical properties and biological activities.
2α-Isopropenyl-6α-isopropyl-3α-methyl-3α-vinylcyclohexanone: Another related compound with unique stereochemistry.
This compound stands out due to its specific insecticidal and repellant properties, making it a valuable compound in pest control and other applications.
Eigenschaften
Molekularformel |
C15H24O |
|---|---|
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
(3S)-3-ethenyl-3-methyl-6-propan-2-yl-2-prop-1-en-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C15H24O/c1-7-15(6)9-8-12(10(2)3)14(16)13(15)11(4)5/h7,10,12-13H,1,4,8-9H2,2-3,5-6H3/t12?,13?,15-/m1/s1 |
InChI-Schlüssel |
GWHRSRIPLDHJHR-SSDMNJCBSA-N |
Isomerische SMILES |
CC(C)C1CC[C@@](C(C1=O)C(=C)C)(C)C=C |
Kanonische SMILES |
CC(C)C1CCC(C(C1=O)C(=C)C)(C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14785197.png)


![Benzyl 2-[[2-[(2-amino-4-phenylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14785219.png)
![[(2S,7R,11S)-14-hydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B14785223.png)

![[4-(2-Aminoethyl)-1-benzyl-4-piperidyl]methanol](/img/structure/B14785233.png)



![4-[Bis(trimethylsilyl)amino]-1,3,5-triazinan-2-one](/img/structure/B14785257.png)
![6-methyl-5-(2-methylpropyl)-4-oxo-4aH-thieno[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B14785263.png)

